2-(Furan-3-yl)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZUSWHWXSECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Furan 3 Yl Cyclohexan 1 One and Analogues
Direct Synthetic Routes to 2-(Furan-3-yl)cyclohexan-1-one
Direct synthetic approaches to this compound can be broadly categorized into two strategies: those that begin with the modification of a pre-existing cyclohexanone (B45756) ring and those that utilize a furan (B31954) derivative as the starting point for building the cyclohexanone moiety.
Strategies Employing Cyclohexanone Derivatization
The derivatization of cyclohexanone to introduce a furan-3-yl substituent at the C-2 position typically involves the generation of a cyclohexanone enolate followed by its reaction with a suitable electrophilic furan-3-yl species. The formation of cyclohexanone enolates can be achieved using strong bases such as lithium diisopropylamide (LDA), which quantitatively deprotonates the α-carbon. vaia.comubc.ca This enolate can then act as a nucleophile in an SN2 reaction with an appropriate electrophile.
For the synthesis of this compound, a potential electrophile would be a 3-halofuran, such as 3-iodofuran or 3-bromofuran. The C-alkylation of the cyclohexanone enolate with the 3-halofuran would lead to the desired product. vaia.com The success of this reaction is contingent on the reactivity of the 3-halofuran and the control of side reactions, such as O-alkylation or self-condensation of the enolate.
An alternative approach involves the Michael addition of a cyclohexanone enolate to an activated furan derivative, although suitable Michael acceptors derived from 3-substituted furans are less common.
Approaches Utilizing Furan Derivatives as Precursors
Synthesizing this compound from furan-based starting materials often involves the conjugate addition of a nucleophilic 3-furyl species to a cyclohexenone acceptor. wikipedia.orgwikipedia.org Organocuprates, such as lithium di(3-furyl)cuprate, are effective nucleophiles for 1,4-conjugate addition to α,β-unsaturated ketones like 2-cyclohexen-1-one. semanticscholar.orglibretexts.orglibretexts.org This reaction proceeds via the formation of a carbon-carbon bond at the β-position of the cyclohexenone, followed by protonation of the resulting enolate to yield the 3-substituted cyclohexanone. The use of copper(I) cyanide (CuCN) as the copper precursor has been shown to give higher yields of the 1,4-addition product. semanticscholar.org
Another method involves the reaction of a 3-furyllithium derivative with an epoxide, followed by oxidation. For instance, the synthesis of 2-(5-methylfuran-2-yl)cyclohexanone has been achieved by reacting 5-methyl-2-furyllithium with 1,2-epoxycyclohexane to form trans-2-(5-methylfuran-2-yl)cyclohexanol, which is then oxidized to the corresponding cyclohexanone using pyridinium (B92312) chlorochromate (PCC). rsc.org A similar strategy could be envisioned for the 3-furyl analogue.
Synthesis of Structurally Related Furan-Substituted Cyclohexanones and Cyclohexenones
The synthesis of analogues of this compound, including other furan-substituted cyclohexanones and cyclohexenones, employs a broader range of synthetic methodologies.
Multi-Component Reactions for Furanone and Cyclohexenone Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. youtube.comnih.govroyalsocietypublishing.org These reactions offer a convergent and atom-economical route to diverse heterocyclic and carbocyclic structures.
One notable example is the synthesis of spiro furan-3(2H)-imine derivatives through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. nih.gov This process involves a 1,4-addition of the aniline, followed by an intramolecular cyclization mediated by a tertiary alcohol to form the furan-3(2H)-imine scaffold. nih.govorganic-chemistry.org While not directly yielding a cyclohexanone, this methodology highlights the power of MCRs in constructing complex furan-containing systems.
The Biginelli reaction, a well-known MCR, can be employed for the synthesis of dihydropyrimidines, and variations of this reaction can lead to other heterocyclic systems. rsc.org The development of novel MCRs continues to be an active area of research for accessing complex molecular architectures, including those with furan and cyclohexanone moieties.
Cyclization Reactions and Intramolecular Rearrangements in Furan-Containing Systems
Intramolecular cyclization and rearrangement reactions are powerful tools for the synthesis of fused and substituted cyclic systems. In the context of furan-substituted cyclohexanones, these reactions can be used to form either the furan or the cyclohexanone ring.
For example, furan derivatives can be synthesized via the thermal cyclization and dehydration of 1,2,3,4-tetraols. metu.edu.tr Additionally, ruthenium and platinum complex catalysts have been used in the synthesis of substituted tetrahydrobenzofuran compounds from the reaction of cyclohexanone with propargylic alcohols. masterorganicchemistry.com
An intramolecular Michael addition provides another route to substituted cyclohexanes. The oxidation of a furan ring with singlet oxygen can produce a butenolide intermediate, which, if it contains an acidic methine group, can undergo an intramolecular Michael addition to form a highly substituted cyclohexane (B81311) derivative. organic-chemistry.org
Reductive cyclization of enamines derived from cyclohexanones and alkylated with 2-bromoesters can lead to the formation of octahydrobenzofuran derivatives upon treatment with lithium aluminum hydride. mdpi.com
Palladium-Catalyzed Coupling Reactions in the Synthesis of Furan-Substituted Cycles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are widely used in the synthesis of substituted furans and can be applied to the construction of furan-substituted cyclohexanones.
The Suzuki-Miyaura coupling, for instance, can be used to couple a furan-boronic acid derivative with a suitable cyclohexenyl triflate or halide to form a furan-substituted cyclohexene (B86901), which can then be further manipulated to the cyclohexanone. Palladium catalysis is also effective for the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.
Furthermore, palladium-catalyzed intramolecular cyclization of o-alkenylphenols can lead to the formation of benzofuran (B130515) rings, a related furan-containing scaffold. While not directly forming a cyclohexanone, these methods demonstrate the versatility of palladium catalysis in constructing furan-based ring systems.
Below is a table summarizing some of the synthetic approaches to furan-substituted cyclic ketones.
Table 1: Synthetic Methodologies for Furan-Substituted Cyclohexanones and Related Analogues
| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Cyclohexanone, 3-Halofuran | 1. LDA; 2. 3-Halofuran | This compound | vaia.com, ubc.ca |
| 2-Cyclohexen-1-one, 3-Furyllithium | 1. CuCN; 2. 3-Furyllithium; 3. H+ | 3-(Furan-3-yl)cyclohexan-1-one | semanticscholar.org |
| 1,2-Epoxycyclohexane, 5-Methyl-2-furyllithium | 1. 5-Methyl-2-furyllithium; 2. PCC | 2-(5-Methylfuran-2-yl)cyclohexanone | rsc.org |
| Cyclohexanone, Propargylic alcohols | Ru and Pt complex catalysts | Substituted tetrahydrobenzofurans | masterorganicchemistry.com |
| Cyclohexanone enamines, 2-Bromoesters | 1. Alkylation; 2. LiAlH4 | Octahydrobenzofuran derivatives | mdpi.com |
Oxidative Methodologies for Furanone and Cyclohexenone Formation
The oxidation of furan-containing compounds can lead to the formation of valuable furanone and cyclohexenone derivatives. While direct oxidative studies on this compound are not extensively documented, analogous systems provide insight into potential synthetic pathways.
One relevant study demonstrates the catalytic oxidation of a β-ketoester containing a furan-2-yl moiety. This process, utilizing Mn(III)/Co(II) catalysts under an oxygen atmosphere, results in the oxidative ring-opening of the furan ring to form a 1,4-dicarbonyl intermediate. This intermediate subsequently undergoes an intramolecular cyclization with the β-ketoester to yield 4-hydroxy-2-cyclohexen-1-ones. researchgate.netrsc.orgrsc.orgresearchgate.net This transformation highlights a potential route for converting furan-cyclohexanone adducts into functionalized cyclohexenone systems. The reaction is believed to proceed through an endoperoxide intermediate. rsc.org
The following table summarizes the results of the furan oxidation/cyclization of various β-ketoesters with different aroyl substituents, demonstrating the generality of this transformation.
| Entry | Aroyl Substituent (Ar) | Product(s) | Total Yield (%) |
| 1 | Phenyl | 3a-1 and 3a-2 | 63 |
| 2 | 4-Methylphenyl | 3b-1 and 3b-2 | 55 |
| 3 | 4-Methoxyphenyl | 3c-1 and 3c-2 | 62 |
| 4 | 4-Chlorophenyl | 3d-1 and 3d-2 | 52 |
| 5 | 4-Nitrophenyl | 3e-1 and 3e-2 | 62 |
| 6 | 2-Naphthyl | 3f-1 and 3f-2 | 36 |
Data sourced from a study on the oxidation of furan-containing β-ketoesters. rsc.org
Furthermore, the direct dehydrogenation of cyclohexanones to their corresponding α,β-unsaturated enones is a well-established transformation. For instance, palladium-catalyzed oxidation offers a method for this conversion. This suggests that this compound could potentially be converted to 2-(furan-3-yl)cyclohex-2-en-1-one, a valuable synthetic intermediate.
Derivatization from Cyclohexan-1,3-dione and Furan-2-carbaldehyde Precursors
The reaction between cyclic 1,3-diones and aldehydes is a fundamental method for the synthesis of a variety of heterocyclic and carbocyclic systems. The condensation of cyclohexan-1,3-dione with furan-2-carbaldehyde provides a close structural analogue to the synthesis of the target compound's precursors.
In a typical procedure, equimolar amounts of cyclohexan-1,3-dione and furan-2-carbaldehyde are refluxed in absolute ethanol (B145695) with a catalytic amount of piperidine. This reaction yields the corresponding 2-(furan-2-ylmethylene)cyclohexane-1,3-dione. This ylidene derivative serves as a versatile intermediate for further heterocyclization reactions. royalsocietypublishing.org
A similar strategy has been employed in the synthesis of 2-methyl-3-furyl sulfide (B99878) derivatives. In this case, bis(2-methyl-3-furyl)disulfide (B1297560) is reacted with 1,3-cyclohexanedione (B196179) in the presence of a base (K₃PO₄) in DMSO at 40°C. This reaction demonstrates the nucleophilic attack of the dione (B5365651) on the furan ring system, leading to the formation of a C-S bond in this particular example, but highlights the general reactivity of the 3-position of the furan ring with cyclohexanedione. researchgate.net
The following table presents data on the synthesis of various ylidene derivatives from the reaction of cyclohexane-1,3-dione with different aryl aldehydes, illustrating the scope of this condensation reaction.
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1a | 4-Chlorobenzaldehyde | 2,2'-((4-Chlorophenyl)methylene)bis(3-hydroxycyclohex-2-en-1-one) | 84 | 199-201 |
| 1b | 4-Methylbenzaldehyde | 2,2'-(p-Tolylmethylene)bis(3-hydroxycyclohex-2-en-1-one) | 82 | 197-199 |
| 1c | 4-Bromobenzaldehyde | 2,2'-((4-Bromophenyl)methylene)bis(3-hydroxycyclohex-2-en-1-one) | 89 | 205-207 |
| 3a | Indole-3-carboxaldehyde | 2-((1H-indol-3-yl)methylene)cyclohexane-1,3-dione | 72 | 162-164 |
Data adapted from studies on Knoevenagel and Michael adducts of cyclohexane-1,3-dione. rsc.org
Stereo- and Regioselective Synthetic Strategies for Furan-Cyclohexanone Adducts
Stereoselectivity: The nucleophilic addition of an organometallic furan species to a cyclohexenone is a common strategy for creating the furan-cyclohexanone linkage. The stereochemical outcome of such an addition is governed by several factors, including the nature of the nucleophile, the solvent, and the presence of coordinating cations. Generally, nucleophilic attack can occur from either the axial or equatorial face of the cyclohexanone ring. Steric hindrance typically favors equatorial attack, while electronic factors, such as the interaction of the cyclohexanone's σ-bonds with the forming σ*-orbital of the new bond, can favor axial attack. researchgate.netacs.org
The Diels-Alder reaction between a furan diene and a suitable dienophile also presents a powerful method for constructing cyclohexene rings with controlled stereochemistry. The reaction of furan with maleic anhydride, for example, is known to be under thermodynamic control, favoring the formation of the more stable exo adduct, although the endo adduct is formed faster under kinetic control. umich.edumasterorganicchemistry.com This reversibility can be exploited to achieve the desired stereoisomer.
Regioselectivity: In reactions involving unsymmetrical reactants, such as a substituted furan and a cyclohexenone, the regioselectivity of the addition is a critical consideration. For instance, in the conjugate addition of a nucleophile to an α,β-unsaturated ketone like cyclohexenone, the nucleophile adds to the β-position. wikipedia.org
The synthesis of polysubstituted furans can be achieved with high regioselectivity through methods like metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov While not a direct synthesis of the furan-cyclohexanone adduct, these methods highlight the ability to control the placement of substituents on the furan ring, which is crucial for the synthesis of specific isomers of this compound. For example, cobalt(II)-catalyzed reactions have been shown to produce polyfunctionalized furans with complete regioselectivity. nih.gov
The following table illustrates the regioselective synthesis of trisubstituted furans via a cobalt-catalyzed cyclization, demonstrating the control over substituent placement.
| Entry | Diazo Reagent | Alkyne | Product | Yield (%) |
| 1 | Ethyl 2-diazoacetate | Phenylacetylene | Ethyl 5-phenylfuran-3-carboxylate | 68 |
| 2 | Diethyl 2-diazomalonate | Phenylacetylene | Diethyl 5-phenylfuran-2,3-dicarboxylate | 85 |
| 3 | 1-Diazo-3,3-dimethyl-2-butanone | Phenylacetylene | 1-(5-Phenylfuran-3-yl)-3,3-dimethyl-1-butanone | 75 |
Data adapted from a study on the regioselective synthesis of multisubstituted furans. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 2-(Furan-3-yl)cyclohexan-1-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a full structural map can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the furan (B31954) ring protons and the protons on the cyclohexanone (B45756) ring. The furan protons typically appear in the downfield (aromatic) region, while the cyclohexanone protons are found in the upfield (aliphatic) region.
The proton at position 2 of the furan ring (adjacent to the oxygen) is expected to be the most deshielded among the furan protons. The methine proton on the cyclohexanone ring at the C2 position, being adjacent to both the furan ring and the carbonyl group, would also show a characteristic downfield shift compared to the other aliphatic protons. The coupling patterns (splitting of signals) between adjacent protons would be crucial for confirming the substitution pattern.
Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Furan H-2 | ~7.4 | Singlet (or narrow triplet) |
| Furan H-5 | ~7.3 | Singlet (or narrow triplet) |
| Furan H-4 | ~6.3 | Singlet (or narrow triplet) |
| Cyclohexanone H-2 (CH) | 2.8 - 3.2 | Multiplet |
| Cyclohexanone H-3, H-4, H-5, H-6 (CH₂) | 1.6 - 2.5 | Multiplets |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbonyl carbon (C1) of the cyclohexanone ring is the most deshielded and appears significantly downfield. The carbons of the furan ring appear in the aromatic region, with those bonded to oxygen showing higher chemical shifts.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Cyclohexanone C1 (C=O) | 208 - 212 |
| Furan C2' | ~143 |
| Furan C5' | ~139 |
| Furan C3' | ~125 |
| Furan C4' | ~108 |
| Cyclohexanone C2 | 45 - 55 |
| Cyclohexanone C3, C4, C5, C6 | 20 - 40 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. libretexts.orglibretexts.org
To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure, two-dimensional (2D) NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between the furan ring and the cyclohexanone ring. For example, a key correlation would be expected between the H-2 proton on the cyclohexanone ring and the C-3' and C-4' carbons of the furan ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A NOESY spectrum would provide insights into the preferred conformation of the cyclohexanone ring and the spatial orientation of the furan substituent relative to the ring. researchgate.netunibo.it For instance, correlations between the furan protons and specific protons on the cyclohexanone ring would help define the molecule's stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₁₀H₁₂O₂. bldpharm.com HRMS would measure the mass of the molecular ion with very high precision.
Table 3: Predicted HRMS Data
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 165.0910 |
| [M+Na]⁺ | 187.0729 |
Note: These values are calculated based on the most abundant isotopes of C, H, and O. uni.lu The experimental verification of these values would confirm the elemental composition. royalsocietypublishing.orgroyalsocietypublishing.org
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1700-1720 cm⁻¹. Other key signals would include C-H stretching vibrations for both the aromatic furan ring and the aliphatic cyclohexanone ring, and C-O-C stretching of the furan ether linkage. koreascience.kr
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C bonds of the furan ring and the C=O bond would also show characteristic signals in the Raman spectrum.
Table 4: Expected Characteristic Vibrational Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700 - 1720 |
| C-H (Furan) | Stretch | 3100 - 3150 |
| C-H (Cyclohexane) | Stretch | 2850 - 3000 |
| C=C (Furan) | Stretch | 1500 - 1600 |
| C-O-C (Furan) | Stretch | 1050 - 1250 |
X-ray Crystallography for Solid-State Molecular Architecture
While NMR provides the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. This technique would yield exact bond lengths, bond angles, and intermolecular interactions, confirming the conformation of the cyclohexanone ring (e.g., chair, boat) and the orientation of the furan substituent in the crystal lattice. Although no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for solid-state structural elucidation of related molecules.
Analysis of Supramolecular Interactions via Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. This analysis helps in understanding the nature and propensity of different types of non-covalent contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. Energy framework analysis further allows for the visualization and calculation of the energetic aspects of these interactions.
Reactivity Profiles and Reaction Mechanisms of 2 Furan 3 Yl Cyclohexan 1 One
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group (C=O) of the cyclohexanone ring is a primary site of reactivity, characterized by the electrophilicity of the carbonyl carbon. This allows for a variety of nucleophilic attacks and base-catalyzed reactions involving the adjacent α-carbons.
The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. Nucleophilic addition reactions involve the direct attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Condensation reactions are a further extension, where the initial nucleophilic addition is followed by the elimination of a small molecule, typically water. For instance, furan (B31954) can undergo condensation reactions with aldehydes and ketones to produce oligomers or macrocyclic structures. pharmaguideline.com While specific studies on 2-(Furan-3-yl)cyclohexan-1-one are limited, analogous reactions with similar ketones suggest it would readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and the formation of imines, enamines, and cyanohydrins.
| Reaction Type | Reagent(s) | Expected Product Type |
|---|---|---|
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine |
| Aldol (B89426) Condensation | Another enolizable ketone/aldehyde, Base/Acid | β-Hydroxy ketone or α,β-Unsaturated ketone |
The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form enolates in the presence of a base. masterorganicchemistry.com Deprotonation can occur at either the C-2 or C-6 position, leading to two different enolate intermediates.
Kinetic Enolate: Formed by the removal of the more accessible but less sterically hindered proton at C-6. This is favored by bulky, non-nucleophilic bases (like Lithium diisopropylamide, LDA) at low temperatures. youtube.com
Thermodynamic Enolate: Formed by the removal of the more sterically hindered proton at C-2. This results in a more substituted, and therefore more stable, double bond. It is favored by smaller bases (like NaH or alkoxides) at higher temperatures, allowing equilibrium to be established. bham.ac.uk
These enolates are potent nucleophiles and can react with a wide range of electrophiles, primarily at the α-carbon, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com This reactivity is fundamental to reactions like alkylation, acylation, and the aldol reaction. youtube.com The aldol reaction, in particular, involves the enolate attacking another carbonyl compound, forming a β-hydroxy ketone or aldehyde. libretexts.org
| Enolate Type | Position of Deprotonation | Favorable Conditions | Key Characteristics |
|---|---|---|---|
| Kinetic | C-6 | Bulky base (LDA), Low temperature (-78 °C) | Less substituted, formed faster |
| Thermodynamic | C-2 | Smaller base (NaOEt), Higher temperature (25 °C) | More substituted, more stable |
Reactivity of the Furan Ring System
The furan ring is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.comchemenu.com The oxygen atom donates electron density into the ring, activating it towards electrophilic attack. pearson.com
Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C-2 (α) position because the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C-3 (β) position (two resonance structures). pearson.com
In this compound, the furan ring is substituted at the C-3 position. The cyclohexanone substituent is generally considered to be electron-withdrawing and would thus have a deactivating effect on the furan ring. However, electrophilic substitution is still expected to occur. The primary sites for electrophilic attack would be the C-2 and C-5 positions, which are α to the oxygen atom and thus the most activated positions. The steric bulk of the cyclohexanone group at C-3 might influence the regioselectivity between the C-2 and C-5 positions. Common electrophilic substitution reactions for furans include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, which typically require milder conditions than those used for benzene. pharmaguideline.commasterorganicchemistry.com For example, furan can be nitrated with acetyl nitrate (B79036) at low temperatures or sulfonated with a pyridine-sulfur trioxide complex. pharmaguideline.com
The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under various conditions. acs.org
Acid-Catalyzed Ring Opening: In the presence of aqueous acid, furans can undergo hydrolysis to yield 1,4-dicarbonyl compounds. acs.org The stability of the furan ring towards acid is decreased by electron-releasing substituents and increased by electron-withdrawing ones. pharmaguideline.com The cyclohexanone group's electron-withdrawing nature may offer some stabilization.
Oxidative Ring Opening: Oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite (B82951) can lead to ring cleavage. pharmaguideline.comacs.org For instance, the oxidation of 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one with m-CPBA initiates a transformation sequence. mdpi.com
Rearrangements: Furan derivatives can undergo rearrangement reactions. For example, some furan-containing compounds can rearrange to form functionalized butenones or cyclize to form new heterocyclic systems under oxidative conditions. nih.gov
These ring-opening reactions are synthetically valuable as they provide access to linear, functionalized molecules from a cyclic precursor. rsc.org
Photochemical Reactivity and Photorearrangement Mechanisms
The photochemical behavior of this compound is complex, involving potential electronic excitation of either the ketone or the furan moiety. The irradiation of ketones can lead to n-π* transitions, while furan derivatives undergo π-π* transitions.
The photochemistry of furan itself is intricate, with irradiation potentially leading to isomers like cyclopropene-3-carbaldehyde via a "Dewar furan" intermediate. netsci-journal.com The specific reaction pathway often depends on the substitution pattern and reaction conditions. For example, the sensitized photoreaction of 2,4-dimethylfuran (B1205762) yields 1,3-dimethylcyclopropene (B14431894) as a major product through ring contraction. netsci-journal.com
Studies on structurally related molecules, such as 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, show that photolysis in solvents like cyclohexane (B81311) can lead to the formation of dimers and rearranged products like 1,2-indandiones. researchgate.netrsc.org These reactions are proposed to proceed through complex mechanisms involving excited state intramolecular proton or charge transfer. rsc.org While direct studies on this compound are not available, it is plausible that irradiation could induce rearrangements, cycloadditions, or ring contractions, with the specific outcome depending on factors like the solvent, wavelength of light, and presence of sensitizers or quenchers.
Theoretical and Computational Chemistry Studies of 2 Furan 3 Yl Cyclohexan 1 One
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(furan-3-yl)cyclohexan-1-one. These methods model the molecule's electronic structure, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, these calculations would elucidate critical parameters such as bond lengths, bond angles, and dihedral angles.
DFT methods, such as B3LYP, are often employed due to their balance of accuracy and computational cost. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory but are more computationally intensive. The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results. A common choice is the 6-31G* basis set, which provides a good compromise between accuracy and computational resources.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level)*
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C=O (cyclohexanone) | 1.22 Å |
| Bond Length | C-C (furan-cyclohexanone) | 1.51 Å |
| Bond Angle | C-C-C (cyclohexanone ring) | 111.5° |
| Dihedral Angle | O-C-C-C (furan-cyclohexanone linkage) | 120.3° |
Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar molecular structures. Actual calculated values would require a specific computational study on this compound.
By systematically rotating the dihedral angle of the bond connecting the furan (B31954) and cyclohexanone (B45756) rings and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. Computational studies on furan-based polymers have highlighted the tendency of furan units to favor planar geometries, which could influence the preferred conformation of the furan ring relative to the cyclohexanone. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the furan ring, indicating these as potential sites for electrophilic interaction.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.5 | Electron-donating ability |
| LUMO | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |
Note: These energy values are illustrative and representative of similar organic molecules. Specific calculations are needed for this compound.
Investigation of Chemical Reactivity and Selectivity
Computational chemistry also provides powerful tools to predict and understand the chemical reactivity and selectivity of this compound.
Local reactivity descriptors, such as the Fukui functions and Parr functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These functions are derived from the change in electron density as an electron is added or removed. For this compound, these calculations would pinpoint which atoms on the furan and cyclohexanone rings are most susceptible to attack, thus predicting the regioselectivity of its reactions.
Table 3: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Illustrative Value | Chemical Interpretation |
| Chemical Potential | μ | -3.85 eV | Tendency to escape from the system |
| Chemical Hardness | η | 5.3 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 1.4 eV | Propensity to accept electrons |
Note: The values presented are for illustrative purposes and would need to be determined through specific quantum chemical calculations.
Computational modeling can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
Prediction and Interpretation of Spectroscopic Data
Theoretical calculations, particularly those using Density Functional Theory (DFT), are a powerful tool for predicting and interpreting the spectroscopic properties of molecules. These methods allow for the simulation of spectra, which can aid in the structural elucidation and characterization of novel compounds.
Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies for a molecule like this compound would typically involve quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. This method, often used in conjunction with DFT functionals such as B3LYP, can provide theoretical ¹H and ¹³C NMR data that, when compared to experimental spectra, help confirm the molecular structure.
Similarly, the calculation of vibrational frequencies is routinely performed using DFT. By first optimizing the molecular geometry to find its lowest energy conformation, a frequency calculation can then be performed. This yields a set of vibrational modes and their corresponding frequencies, which correlate to the peaks observed in IR and Raman spectroscopy. For complex molecules, these theoretical assignments are invaluable for interpreting the experimental spectra.
Aromaticity Studies and Intermolecular Interactions
Computational chemistry provides deep insights into the electronic structure and intermolecular forces that govern the behavior of molecules.
Quantitative Assessment of Aromatic Character of the Furan Ring
The furan ring in this compound is an aromatic system. Its aromaticity stems from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair) in a cyclic, planar structure, fulfilling Hückel's rule (4n+2 π electrons).
While qualitatively understood, the degree of aromaticity can be quantified using various computational indices. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed. NICS calculations, for instance, measure the magnetic shielding at the center of the ring; a negative value is indicative of aromatic character. Such quantitative assessments would allow for a precise understanding of the electronic nature of the furan moiety within this specific molecular context.
Analysis of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions are crucial in determining how molecules pack in the solid state and interact in solution, leading to the formation of supramolecular assemblies. For this compound, potential interactions would include hydrogen bonding (involving the ketone oxygen), C-H···π interactions (with the furan ring), and van der Waals forces.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify these weak interactions. These analyses can identify specific bonding interactions, their strengths, and their roles in stabilizing larger molecular clusters or crystal lattices.
Advanced Computational Applications
The electronic structure of furan-containing compounds can give rise to interesting photophysical properties, which can be explored through advanced computational models.
Evaluation of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems can exhibit significant nonlinear optical (NLO) responses, which are of interest for applications in optoelectronics and photonics. The NLO properties of a molecule like this compound can be evaluated computationally by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
These calculations are typically performed using DFT methods. The magnitude of the hyperpolarizability is a key indicator of a molecule's potential as an NLO material. Such a study would reveal whether the combination of the furan ring and the cyclohexanone moiety leads to any significant NLO response.
Thermodynamic Property Calculations and Stability Analysis of this compound
Generally, for monosubstituted cyclohexanes, a strong preference for the equatorial conformer is observed to avoid destabilizing 1,3-diaxial interactions. researchgate.net These are steric repulsions between an axial substituent and the axial hydrogens on the third and fifth carbon atoms of the ring. researchgate.net Given the bulk of the furan-3-yl group, it is highly probable that it will preferentially occupy the equatorial position to minimize these steric clashes.
In addition to steric considerations, electronic effects also play a crucial role. The furan ring, being an aromatic heterocycle, possesses distinct electronic properties that can influence the adjacent carbonyl group of the cyclohexanone ring. These electronic interactions, which can include hyperconjugation and electrostatic interactions, can affect the relative stability of the axial and equatorial conformers. researchgate.netresearchgate.net For instance, studies on 2-halocyclohexanones have shown that electronic effects can sometimes override steric effects, leading to a preference for the axial position in the vapor phase. researchgate.net However, for a larger substituent like a furan ring, steric hindrance is expected to be the dominant factor. colab.ws
While specific calculated values for this compound are not available, a qualitative summary of the factors influencing its thermodynamic stability can be presented.
Table 1: Factors Influencing the Thermodynamic Stability of this compound Conformers
| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer | Expected Dominant Effect |
| Steric Hindrance | High (due to 1,3-diaxial interactions with axial hydrogens) | Low | Favors Equatorial Conformer |
| Torsional Strain | Generally higher due to gauche interactions | Generally lower | Favors Equatorial Conformer |
| Electronic Effects | Potential for hyperconjugative or electrostatic interactions with the carbonyl group | Different set of electronic interactions compared to the axial conformer | Generally secondary to steric effects for bulky groups |
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Intermediates and Building Blocks for Complex Molecule Synthesis
The furan (B31954) nucleus is a fundamental scaffold in a multitude of physiologically active compounds and serves as a crucial building block in modern drug discovery and development. researchgate.netorientjchem.orgresearchgate.net Furan derivatives are recognized as valuable intermediates for synthetic transformations, particularly in the creation of natural products and other bioactive molecules. benthamdirect.comresearchgate.net The furan ring itself can be considered a precursor to many significant substructures, offering unique reactivity that makes it a prominent tool in synthetic chemistry. acs.org It can undergo reactions that proceed with dearomatization under relatively mild conditions, making it more synthetically flexible than other aromatic heterocycles like pyrrole (B145914) or thiophene. acs.org
The cyclohexanone (B45756) moiety also serves as a versatile building block in the synthesis of organic peroxides and natural products. nih.gov The combination of these two motifs in 2-(Furan-3-yl)cyclohexan-1-one results in a potent intermediate for complex molecule synthesis. The furan ring can be involved in various transformations, including cycloadditions and ring-opening reactions, to generate diverse molecular architectures. acs.org The cyclohexanone portion provides a reactive carbonyl group and alpha-protons, allowing for aldol (B89426) condensations, alpha-functionalization, and other modifications to build molecular complexity. The strategic value of such furan-annulated structures as building blocks in organic synthesis is a subject of ongoing research. researchgate.net
Table 1: Synthetic Utility of Furan and Cyclohexanone Moieties
| Moiety | Role in Synthesis | Potential Transformations |
|---|---|---|
| Furan | Versatile building block, Precursor to key substructures acs.org | Diels-Alder reactions, [4+3] Cycloadditions, Oxidative ring opening, Hydrogenation to tetrahydrofurans acs.org |
| Cyclohexanone | Bifunctional building block nih.gov | Aldol condensation, Alpha-alkylation/acylation, Enolate formation, Reduction to cyclohexanol (B46403) nih.gov |
Design and Development of Novel Chemical Scaffolds
The furan scaffold is a promising structural motif for discovering compounds with biological activity. ijabbr.comijabbr.com Its incorporation is a significant synthetic strategy in drug discovery, as furan-containing drugs have demonstrated high therapeutic properties. researchgate.net The furan ring can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions. researchgate.netorientjchem.org
The structure of this compound serves as a novel chemical scaffold for the development of new classes of compounds. By modifying either the furan or the cyclohexanone ring, a diverse library of derivatives can be synthesized and screened for various biological activities. ijabbr.com For instance, the synthesis of hybrid scaffolds containing furan-3(2H)-imine has been explored, demonstrating the potential to generate new molecular frameworks from furanone precursors. nih.gov The development of furan-fused cyclobutanones has also been reported, highlighting the utility of furan derivatives in creating unique and reactive synthetic building blocks. springernature.com The inherent reactivity of the this compound scaffold allows for its use as a foundational structure in the diversity-oriented synthesis of novel compounds.
Potential in Analytical Chemistry for Detection Systems (e.g., pollutant sensors derived from related imines)
While direct applications of this compound in analytical chemistry are not extensively documented, its derivatives, particularly imines, hold significant potential. The ketone group of the cyclohexanone ring can readily react with primary amines to form imines (or Schiff bases). This reaction provides a straightforward method to link the furan-cyclohexanone scaffold to other molecular systems.
Notably, organic imine cages have demonstrated significant applications in the detection of toxic organic pollutants. nih.gov Following this principle, imine derivatives synthesized from this compound could be investigated as components of new chemical sensors. The furan moiety, with its electron-rich aromatic system, could play a role in the electronic and photophysical properties of the resulting sensor molecule, potentially enabling colorimetric or fluorometric detection of specific analytes. The synthesis of furan-3(2H)-imine scaffolds from related furanone precursors has been successfully established, providing a viable pathway for creating such sensor components. nih.gov
Applications in Photochemistry, such as Photoinitiators for Polymerization
Furan-based compounds have been investigated for their applications in photochemistry, including their use as visible light photoinitiators for polymerization. mdpi.comencyclopedia.pub Specifically, benzylidene ketones containing furan groups have shown promise in this area. mdpi.com A structurally related compound, 2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), can be prepared in a single step and acts as an effective photoinitiator for the free radical polymerization of acrylates upon irradiation with light at wavelengths of 365, 385, and 405 nm. mdpi.comencyclopedia.pub
Given the structural similarity, this compound could serve as a precursor or a core structure for the design of new photoinitiators. The combination of the furan ring and the ketone functionality is central to the photochemical activity of these systems. Although furan itself has a complex photochemical behavior, its derivatives can be tailored to absorb light in the visible region and initiate polymerization processes, offering an alternative to traditional UV-based systems. mdpi.comnetsci-journal.com The photolysis of other furan- and cyclohexanone-containing molecules has also been studied, indicating the rich photochemical reactivity of this class of compounds. researchgate.net
Table 2: Furan-Based Benzylidene Ketone Photoinitiators
| Compound | Preparation Method | Absorption Max (λmax) | Application | Source |
|---|---|---|---|---|
| 2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC) | Condensation of furfural (B47365) with cyclohexanone | 373 nm | Free radical polymerization of acrylates | mdpi.com, encyclopedia.pub |
Exploration in Chiral Chemistry for Stereoselective Transformations
The field of chiral chemistry is critical for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. Multifunctionalized chiral furan derivatives are important building blocks and potent intermediates in valuable synthetic transformations. benthamdirect.comresearchgate.net The development of methodologies to access substituted chiral furans from readily available precursors is a significant topic in organic chemistry. benthamdirect.comresearchgate.net
The compound this compound possesses a stereocenter at the carbon atom connecting the furan and cyclohexanone rings, meaning it can exist as a pair of enantiomers. This inherent chirality makes it a valuable target for exploration in stereoselective transformations. Strategies for producing such chiral molecules include organocatalytic enantioselective approaches and chemoenzymatic kinetic resolution. benthamdirect.com Once obtained in an enantiomerically pure form, this compound could be used as a chiral building block for the asymmetric synthesis of more complex molecules. Subsequent reactions, such as the stereoselective reduction of the ketone or functionalization at the alpha-position, could be controlled to generate new stereocenters with high fidelity, leading to the synthesis of specific stereoisomers of biologically active targets. The synthesis of novel chiral tetrahydrofuran (B95107) derivatives from chiral lactones has been demonstrated, showcasing the utility of chiral cyclic ethers in synthesis. researchgate.net
Future Research Directions and Concluding Perspectives
Identification of Unexplored Synthetic Routes for Functionalization
The functionalization of the 2-(furan-3-yl)cyclohexan-1-one scaffold is a key area for future research, offering the potential to generate a diverse library of novel compounds. Current synthetic methods for analogous structures primarily involve multi-step sequences. nih.gov Future efforts could focus on developing more direct and efficient one-pot methodologies.
A significant area for exploration is the development of novel catalytic systems for direct C-H functionalization on both the furan (B31954) and cyclohexanone (B45756) rings. While methods for the functionalization of furan rings exist, they often target the more reactive C2 and C5 positions. pharmaguideline.com Developing regioselective methods for the functionalization of the C4 and C5 positions of the 3-substituted furan ring in this compound would be a significant advancement. Similarly, exploring catalytic methods for the α-functionalization of the cyclohexanone ring, avoiding harsh basic conditions that could lead to side reactions with the furan moiety, is a critical challenge to address.
Table 1: Potential Unexplored Synthetic Routes for Functionalization
| Target Functionalization | Potential Synthetic Approach | Key Challenges |
| Furan Ring (C4/C5) | Transition-metal catalyzed C-H activation | Regioselectivity, catalyst poisoning by the furan oxygen |
| Cyclohexanone (α-position) | Asymmetric organocatalysis | Steric hindrance from the furan ring, competing reactions |
| Combined Functionalization | Tandem or cascade reactions | Orthogonal reactivity of the two rings |
In-Depth Mechanistic Studies for Complex Transformations
Understanding the intricate reaction mechanisms governing the transformations of this compound is paramount for controlling reaction outcomes and designing novel synthetic strategies. The interaction between the furan and cyclohexanone moieties can lead to complex reaction pathways that are not observed in simpler, monofunctionalized systems.
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For instance, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction intermediates and transition states. Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of different mechanistic possibilities. nih.gov A particular area of interest would be to study the mechanism of tandem reactions that involve both the furan and cyclohexanone rings, such as intramolecular Diels-Alder reactions or sigmatropic rearrangements.
Exploration of Novel Reactivity Patterns and Derivatization
The unique juxtaposition of a furan ring and a cyclohexanone moiety in this compound opens up avenues for exploring novel reactivity patterns. The furan ring can act as a diene in Diels-Alder reactions, while the cyclohexanone offers a handle for various nucleophilic additions and condensation reactions. acs.org The interplay between these two reactive centers could lead to the discovery of unprecedented chemical transformations.
Future work should focus on systematically exploring the reactivity of this scaffold with a wide range of reagents and under various reaction conditions. For example, the oxidative cleavage of the furan ring could be a viable strategy to unmask a 1,4-dicarbonyl functionality, which can then undergo further transformations to construct complex polycyclic systems. youtube.com Derivatization of the ketone functionality into imines, oximes, or hydrazones could also provide precursors for a variety of heterocyclic systems.
Application of Emerging Computational Techniques for Predictive Modeling
Emerging computational techniques, such as machine learning and artificial intelligence, hold immense potential for accelerating the discovery and optimization of synthetic routes for this compound and its derivatives. These tools can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways.
Future research in this area could involve the development of predictive models for the regioselectivity of functionalization reactions on the furan and cyclohexanone rings. nih.gov Machine learning algorithms can be trained on existing datasets of similar reactions to predict the most likely site of reaction for a given set of reagents and conditions. Furthermore, computational tools can be employed to screen virtual libraries of potential catalysts and reagents, identifying the most promising candidates for experimental validation.
Development of Sustainable and Green Chemistry Approaches for Synthesis
The development of sustainable and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the use of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous solvents and reagents. acs.orgacs.org
One promising avenue is the use of biocatalysis. frontiersin.orgtandfonline.com Enzymes could be employed for the selective functionalization of the molecule under mild reaction conditions. Flow chemistry is another powerful tool for developing sustainable processes, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for process automation. researchgate.net The synthesis of furan-based compounds from biomass-derived feedstocks is also a key area of green chemistry that could be applied to the synthesis of this compound. frontiersin.org
Table 2: Green Chemistry Approaches for the Synthesis and Functionalization of this compound
| Green Chemistry Principle | Potential Application |
| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural (B47365) and cyclohexanone precursors. frontiersin.org |
| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms of the reactants into the product. |
| Biocatalysis | Enantioselective reduction of the ketone or selective hydroxylation of the scaffold using enzymes. frontiersin.orgtandfonline.com |
| Flow Chemistry | Continuous synthesis and purification for improved efficiency and safety. researchgate.net |
| Use of Greener Solvents | Exploring reactions in water, supercritical fluids, or bio-based solvents. acs.org |
Expanding Non-Pharmaceutical Applications in Chemical Engineering and Materials Science
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in chemical engineering and materials science. The furan moiety is a versatile building block for the synthesis of polymers and functional materials. researchgate.netbohrium.comresearchgate.net The cyclohexanone ring can also be incorporated into polymeric structures or used as a precursor for monomers like adipic acid and caprolactam, which are key components in the production of nylon. vertecbiosolvents.comnih.gov
Future research could explore the polymerization of this compound derivatives to create novel furan-based polymers with unique thermal and mechanical properties. researchgate.net The ability of the furan ring to undergo reversible Diels-Alder reactions could be exploited to create self-healing materials. researchgate.net Furthermore, the compound could serve as a platform molecule for the synthesis of novel solvents, additives, and coatings with tailored properties for various industrial applications. alphachem.bizquora.comlabproinc.com
Q & A
Q. What are the common synthetic routes for 2-(Furan-3-yl)cyclohexan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cross-coupling or condensation reactions. For example, derivatives like 2-(3-aryl-furan-2-yl)cyclohexan-1-one can be synthesized under Condition A (specific catalyst and solvent system), yielding 37–75% depending on substituents . Optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd-based) improve coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Elevated temperatures (80–100°C) favor cyclization.
Q. Reference :
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.5–7.5 ppm confirm furan protons; δ 2.0–2.5 ppm for cyclohexanone methylenes.
- ¹³C NMR : Carbonyl (C=O) at ~210 ppm; furan carbons at 110–150 ppm.
- HRMS (ESI) : Exact mass matching (e.g., [M+H]⁺) validates molecular formula.
- TLC Monitoring : Rf values (e.g., 0.33–0.35 in 10:1 pet. ether:EtOAc) track reaction progress .
Q. Reference :
Q. What reactive sites in this compound enable further functionalization?
Methodological Answer: The compound exhibits:
- Electrophilic Carbonyl : Reacts with nucleophiles (e.g., Grignard reagents) to form alcohols or amines.
- Furan Ring : Participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position.
- α-Hydrogen (Cyclohexanone) : Undergoes aldol condensation under basic conditions.
Q. Example Protocol :
- Aldol Reaction : Use LDA (lithium diisopropylamide) to deprotonate α-H, followed by aldehyde addition .
Advanced Research Questions
Q. How do substituents on the furan ring influence the compound’s physicochemical and biological properties?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce furan’s electron density, altering reactivity and bioactivity. For example:
- 4-Nitrophenyl Substituent : Lowers yield (37%) due to steric hindrance but enhances electrophilicity for nucleophilic attacks .
- Anti-Inflammatory Activity : Mannich base derivatives (e.g., compound 2d in ) show enhanced activity via hydrogen bonding with target proteins .
Q. Reference :
Q. How can mechanistic studies resolve contradictions in reaction kinetics or regioselectivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G**) to predict regioselectivity in furan functionalization .
- In Situ Monitoring : Use IR spectroscopy to track carbonyl group reactivity during reactions .
Q. What methodologies are used to evaluate the compound’s biological activity in academic research?
Methodological Answer:
- In Vitro Assays :
- Anti-Inflammatory Testing : Measure COX-2 inhibition via ELISA (e.g., compound 2d in showed activity comparable to diclofenac).
- Antioxidant Activity : Use DPPH radical scavenging assays; note that Mannich base derivatives may reduce antioxidant capacity .
- Toxicity Screening : MTT assays on cell lines (e.g., HEK-293) to assess cytotoxicity.
Q. Reference :
Q. How can computational modeling predict the compound’s conformational stability or binding affinity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions to identify stable conformers.
- Docking Studies (AutoDock Vina) : Predict binding modes with biological targets (e.g., cyclooxygenase for anti-inflammatory studies).
- QM/MM Calculations : Analyze electronic effects of substituents on reactivity .
Q. How should researchers address contradictions in reported synthetic yields or characterization data?
Methodological Answer:
- Reproducibility Checks : Replicate reactions with strict control of moisture, oxygen, and catalyst purity.
- Advanced Characterization : Use X-ray crystallography (via SHELXL ) to resolve structural ambiguities.
- Meta-Analysis : Compare data across studies (e.g., substituent effects in vs. biological results in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
